4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-chloro-6-methyl-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-7-10(12)11(15)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJSJPYRXAGBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202728 | |
| Record name | 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-35-8 | |
| Record name | 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21424 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZJ7TG2Z2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Condensation of Hydrazine with Carbonyl Precursors
The core pyridazinone ring is formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones. For 4-chloro-6-methyl-2-phenyl-3(2H)-pyridazinone, the starting materials typically include a methyl-substituted diketone and phenyl-substituted hydrazine or equivalents.
The condensation proceeds under reflux conditions in suitable solvents such as ethanol or acetic acid, facilitating ring closure and formation of the pyridazinone scaffold.
Purification
The crude this compound can be purified by recrystallization from solvents such as hot dimethylformamide followed by addition of isopropanol and cooling to induce crystallization.
Further washing with 2-propanol and drying yields the purified compound with high yield and purity.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyridazinone ring formation | Hydrazine + methyl-substituted diketone | Reflux (EtOH) | 4–6 | 70–80 | Standard condensation reaction |
| Chlorination at 4-position | POCl3 + DMF (Vilsmeier reagent) | 75–90 | 4–5 | 90–96 | Conversion of keto to chloro group |
| Quenching and isolation | Ice-cold water quench (<40°C) | Ambient | — | — | Precipitation of product |
| Purification | Recrystallization (DMF/isopropanol) | 10–100 | — | 80 | High purity product |
The use of the Vilsmeier reagent (POCl3 and DMF) is critical for selective chlorination at the 4-position without unwanted formylation, which is a common side reaction in similar heterocyclic systems.
Reaction temperature and time are optimized to balance conversion and minimize decomposition; 85°C for 4.5 hours is reported as optimal.
Cooling the reaction mixture before quenching prevents hydrolysis side reactions and improves product isolation.
Purification by recrystallization from DMF and isopropanol provides a high yield (up to 80%) of pure this compound.
Alternative synthetic routes involving Friedel-Crafts reactions and halogenation have been explored for related pyridazinone derivatives, but the POCl3/DMF method remains the most efficient for this compound.
The preparation of this compound is effectively achieved through a two-step process involving:
Formation of the pyridazinone ring via condensation of hydrazine derivatives with appropriate carbonyl precursors.
Selective chlorination at the 4-position using phosphorus oxychloride and dimethylformamide as a Vilsmeier-type chlorinating agent.
This method provides high yields, operational simplicity, and product purity suitable for further applications in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyridazinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydropyridazinones.
Scientific Research Applications
Anticancer Activity
Research indicates that pyridazinones, including 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone, exhibit significant anticancer properties. Various derivatives have been synthesized and tested against multiple cancer cell lines, demonstrating cytotoxic effects. For instance:
- A series of 6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine derivatives showed high activity against leukemia and breast cancer cell lines with GI50 values below 2 µM .
- Another study reported that specific pyridazinone derivatives inhibited tumor growth in resistant cancer models, highlighting their potential as effective anticancer agents .
Anti-inflammatory Effects
Pyridazinones are also noted for their anti-inflammatory properties. Compounds derived from this class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX) and reduce inflammation in various models:
- Certain derivatives exhibited comparable anti-inflammatory activity to established drugs like celecoxib in rat models .
Analgesic Properties
Studies have shown that some pyridazinone derivatives possess analgesic effects, with certain compounds demonstrating superior efficacy compared to traditional analgesics such as aspirin .
Antimicrobial Activity
The antimicrobial potential of pyridazinones has been explored extensively:
- Recent studies synthesized new derivatives that displayed significant antibacterial and antifungal activities against pathogenic strains, suggesting their utility as alternative antimicrobial agents .
Antihypertensive Activity
Some derivatives of this compound have been evaluated for antihypertensive effects, showing promising results in lowering blood pressure in animal models .
Agricultural Applications
Pyridazinones are utilized in agriculture primarily as pesticides, herbicides, and fungicides due to their effectiveness in controlling various pests and diseases.
Insecticides and Acaricides
Research has led to the development of specific pyridazinone-based insecticides that target mite populations effectively. These compounds are designed to minimize environmental impact while providing selective pest control .
Fungicides
The antifungal properties of pyridazinones make them suitable candidates for developing new fungicides aimed at protecting crops from fungal infections. Their efficacy against specific fungal pathogens has been documented in various studies .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Youness Boukharsa et al. (2014) | Synthesized a series of pyridazinone derivatives with notable anticancer activity against multiple cell lines | Anticancer agents |
| Taleb H. et al. (2010) | Developed new pyridazinone derivatives exhibiting potent anti-inflammatory effects | Anti-inflammatory drugs |
| Didem Tiryaki et al. (2020) | Evaluated new 2,6-disubstituted-pyridazinones for antimicrobial activity against pathogenic strains | Antimicrobial agents |
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone would depend on its specific biological activity. Generally, it might interact with specific enzymes or receptors in the body, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone)
- Substituents: Ethoxy (C4), methyl (C2), morpholino (C5).
- Activity : Clinically used for pain and inflammation due to COX inhibition .
- Comparison: The absence of a morpholino group and presence of a chlorine atom in 4-chloro-6-methyl-2-phenyl-3(2H)-pyridazinone may reduce COX selectivity but improve metabolic stability .
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 21)
- Substituents : Piperazinyl-fluorophenyl (C6).
- Activity : Anti-inflammatory potency comparable to indomethacin .
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone (Piaz et al., 1996)
- Substituents: Amino (C4), vinyl (C5).
- Activity: 30× more potent than Emorfazone in antinociceptive assays .
- Comparison : The chlorine at C4 in the target compound may enhance electrophilicity, favoring covalent binding to targets, but the absence of a vinyl group at C5 could limit membrane permeability .
Pharmacological Potential
Key Research Findings
- Anti-Inflammatory Potential: Chlorine at C4 in pyridazinones correlates with COX-2 selectivity, as seen in RS-57067 derivatives . However, the target compound’s methyl at C6 may reduce potency compared to piperazinyl analogues .
- Anticonvulsant Activity: Substituted pyridazinones exhibit MES model efficacy, though the target compound’s phenyl group at C2 may limit blood-brain barrier permeability compared to benzylidene derivatives .
Biological Activity
4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone is a compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉ClN₂O, with a molecular weight of approximately 220.65 g/mol. Its structure features a pyridazine ring with a chloro substituent, a methyl group, and a phenyl group, which contribute to its unique chemical reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
| Structural Features | Pyridazine ring with chloro, methyl, and phenyl groups |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Pyridazinones have been studied for their potential anticancer properties. For instance, derivatives of pyridazinones have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been noted to inhibit specific kinases involved in cancer progression.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes. This activity is crucial for the development of treatments for chronic inflammatory diseases.
Antimicrobial Effects
Pyridazinones are recognized for their antimicrobial properties, including antibacterial and antifungal activities. The presence of the chloro group in this compound may enhance its interaction with microbial targets.
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may interact with various biological macromolecules, including enzymes and receptors:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways related to cancer.
- Receptor Modulation : It has been suggested that this pyridazinone could act on cannabinoid receptors, influencing pathways related to pain and inflammation .
- Antioxidant Activity : Some studies indicate that pyridazinones can scavenge free radicals, contributing to their anti-inflammatory effects .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazinones, including this compound:
-
In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Cell Line IC50 (µM) MCF7 0.46 HCT116 1.1 NCI-H460 0.03 - Binding Affinity Studies : Research has indicated that derivatives of this compound can bind selectively to cannabinoid receptors, showing promise as therapeutic agents for pain management .
- Molecular Docking Studies : Docking simulations reveal favorable interactions between the compound and target proteins, supporting its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-chloro-6-methyl-2-phenyl-3(2H)-pyridazinone and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with diketones or via substitution reactions on preformed pyridazinone scaffolds. For example, ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate derivatives were synthesized using nucleophilic substitution at the C-4 position of pyridazinone, followed by esterification . Key steps include refluxing in ethanol with catalytic acid (e.g., HSO) and purification via column chromatography (silica gel, hexane/ethyl acetate).
Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, methanol/water mobile phase) .
- Structural Confirmation :
- FT-IR : Look for C=O stretch at ~1670 cm (pyridazinone ring) and C-Cl stretch at ~750 cm .
- H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and pyridazinone NH (δ 10.2–10.5 ppm) .
Q. What preliminary biological assays are recommended for screening pyridazinone derivatives?
- Methodological Answer :
- Cardiotonic Activity : Measure left atrial tension in isolated guinea pig heart models at 10–10 M concentrations .
- Antiplatelet Activity : ADP-induced platelet aggregation assays using human platelet-rich plasma (IC determination) .
- Antimicrobial Screening : Disc diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL .
Advanced Research Questions
Q. How do substituents at the C-4 and C-6 positions influence the biological activity of pyridazinone derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- C-4 Chlorine : Enhances electrophilicity, improving binding to thrombin receptors (antiplatelet activity) .
- C-6 Methyl/Phenyl : Hydrophobic interactions with cardiac sarcoplasmic reticulum Ca-ATPase (positive inotropic effect) .
- Example : 2,3-Dichloro-N-(4-(4-methyl-6-oxopyridazin-3-yl)phenyl)benzamide showed 2× higher cardiotonic activity than levosimendan due to electron-withdrawing Cl groups enhancing receptor affinity .
Q. What crystallographic techniques are used to resolve molecular conformations of pyridazinone derivatives?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : For 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, data collected at 150 K (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen-bonding networks (e.g., N–H···O) stabilize the half-chair conformation of the dihydropyridazinone ring .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H···H, 9% C···H contacts) to explain packing efficiency .
Q. How can contradictory biological data (e.g., varying IC values across studies) be systematically addressed?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like platelet concentration (2×10 cells/mL) and ADP concentration (20 µM) .
- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding poses of active vs. inactive analogs .
Key Recommendations for Researchers
- Prioritize substituent modifications at C-4 and C-6 for SAR studies.
- Combine crystallography with Hirshfeld analysis to predict solubility and bioavailability.
- Address assay variability by adopting OECD guidelines for in vitro pharmacological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
